![molecular formula C16H12FN3O2 B2369808 N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-59-7](/img/structure/B2369808.png)
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluoroaniline.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has been evaluated for its anticancer properties, demonstrating promising activity against various cancer cell lines. Studies indicate that it functions as an inhibitor of specific kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).
Anticancer Properties
Recent research highlights the compound's ability to inhibit cell proliferation in several cancer types:
- Cell Lines Tested : The compound showed significant growth inhibition percentages (GI%) across multiple cancer cell lines including lung carcinoma (HOP-92, NCI-H460) and renal carcinoma (ACHN) with GI% values reaching up to 71.8% and 66.02%, respectively .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to the active sites of CDK2 and TRKA, demonstrating a comparable binding affinity to established inhibitors like milciclib and repotrectinib. This interaction is crucial for its inhibitory effects on cancer cell growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is essential for optimizing its efficacy:
Structural Feature | Effect on Activity |
---|---|
2-Fluorophenyl Group | Enhances binding affinity to target kinases |
Methyl Substituent | Contributes to overall stability and solubility |
Carbonyl Functional Group | Critical for biological activity through hydrogen bonding interactions |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
Study on Renal Carcinoma
In a study involving RFX 393 renal carcinoma cells, the compound exhibited significant cytotoxicity with an IC50 value of 11.70 µM. The treatment led to cell cycle arrest in the G0–G1 phase, indicating its potential to halt cancer progression by disrupting normal cell cycle regulation .
Evaluation Against Multiple Cancer Types
A comprehensive evaluation across 56 different cancer cell lines revealed that the compound could achieve a mean GI% of 43.9%, showcasing its broad-spectrum anticancer activity. These findings suggest that it may serve as a lead compound for further development in targeted cancer therapies .
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-(2-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-(2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Uniqueness
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs with different substituents.
Biologische Aktivität
N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 877649-59-7) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its potential applications in drug design and development.
The molecular formula of this compound is C16H12FN3O2, with a molecular weight of 297.28 g/mol. The presence of the fluorine atom in the structure is believed to significantly influence its biological activity, enhancing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H12FN3O2 |
Molecular Weight | 297.28 g/mol |
CAS Number | 877649-59-7 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that this compound may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance, it has shown notable activity against lung carcinoma (e.g., HOP-92 and NCI-H460) and renal cancer cell lines (e.g., ACHN), with growth inhibition percentages reaching up to 71.8% and 66.02%, respectively .
Table 1: Growth Inhibition Percentages Against Cancer Cell Lines
Cell Line | Growth Inhibition (%) |
---|---|
HOP-92 | 71.8 |
NCI-H460 | 66.02 |
ACHN | 66.02 |
Mechanistic Studies
Further mechanistic studies indicate that this compound induces cell cycle arrest at the G0–G1 phase and promotes apoptosis in treated cancer cells. This was evidenced by flow cytometry analysis showing an increase in cell populations in the G0–G1 phase post-treatment compared to control groups .
Table 2: Cell Cycle Distribution Changes Post-Treatment
Phase | Control (%) | Treated (%) |
---|---|---|
G0–G1 | 57.08 | 84.36 |
S | 29.33 | 11.49 |
G2/M | 13.59 | 4.15 |
Case Studies
A study conducted on a series of pyridopyrimidine derivatives, including this compound, revealed that this compound exhibited a high binding affinity to CDK2 and TRKA kinases, which are crucial for cancer cell proliferation and survival .
Example Case Study: CDK2 Inhibition
In a comparative study, this compound was evaluated alongside established CDK inhibitors such as milciclib. The results indicated that this compound demonstrated comparable inhibitory effects on CDK2 with an IC50 value indicative of its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-6-7-14-18-8-11(16(22)20(14)9-10)15(21)19-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNNPHKCIGZQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3F)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.